molecular formula C26H26N4O4S2 B12036576 [2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-ylidene]propanedinitrile

[2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-ylidene]propanedinitrile

Cat. No.: B12036576
M. Wt: 522.6 g/mol
InChI Key: YMJCHZMILZKOOL-UHFFFAOYSA-N
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Description

2-[2,7-bis(1-piperidinylsulfonyl)-9H-fluoren-9-ylidene]malononitrile is a complex organic compound with the molecular formula C26H26N4O4S2 and a molecular weight of 522.65 g/mol This compound is known for its unique structure, which includes a fluorenylidene core substituted with piperidinylsulfonyl groups and a malononitrile moiety

Preparation Methods

The synthesis of 2-[2,7-bis(1-piperidinylsulfonyl)-9H-fluoren-9-ylidene]malononitrile involves multiple steps. One common synthetic route starts with the preparation of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one . This intermediate is then reacted with malononitrile under specific conditions to yield the final product. The reaction conditions typically involve the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[2,7-bis(1-piperidinylsulfonyl)-9H-fluoren-9-ylidene]malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The piperidinylsulfonyl groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2,7-bis(1-piperidinylsulfonyl)-9H-fluoren-9-ylidene]malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,7-bis(1-piperidinylsulfonyl)-9H-fluoren-9-ylidene]malononitrile involves its interaction with specific molecular targets. The piperidinylsulfonyl groups are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The malononitrile moiety may also play a role in its biological activity by interacting with nucleophiles in the cellular environment. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

2-[2,7-bis(1-piperidinylsulfonyl)-9H-fluoren-9-ylidene]malononitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H26N4O4S2

Molecular Weight

522.6 g/mol

IUPAC Name

2-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]propanedinitrile

InChI

InChI=1S/C26H26N4O4S2/c27-17-19(18-28)26-24-15-20(35(31,32)29-11-3-1-4-12-29)7-9-22(24)23-10-8-21(16-25(23)26)36(33,34)30-13-5-2-6-14-30/h7-10,15-16H,1-6,11-14H2

InChI Key

YMJCHZMILZKOOL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)N5CCCCC5

Origin of Product

United States

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